Riboflavin, 2',3',4',5'-tetraacetate

Description

Contextualization within Flavin Chemistry and Derivatives

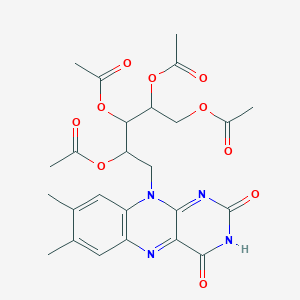

Flavin chemistry centers on a class of organic compounds characterized by the tricyclic isoalloxazine ring system. Riboflavin (B1680620) is the most well-known member of this family. chemicalbook.com Riboflavin, 2',3',4',5'-tetraacetate, also known as tetraacetylriboflavin (TAR), is a prominent synthetic derivative. nist.gov The core of its structure is the same flavin system as riboflavin, but it is chemically modified through the acetylation of the four hydroxyl groups on its ribityl side chain. ontosight.ai This esterification significantly alters the physicochemical properties of the molecule, which is a common strategy in medicinal and materials chemistry to enhance the utility of a parent compound. ontosight.ai The addition of four acetyl groups transforms the hydrophilic nature of riboflavin into a more lipophilic derivative. ontosight.ai

Significance as a Chemically Modified Riboflavin Analog

The primary significance of this compound lies in the altered properties conferred by the acetyl groups. ontosight.ai This modification leads to increased solubility in organic solvents and enhanced stability compared to the naturally occurring riboflavin. Its greater lipophilicity may also improve its ability to traverse biological membranes, a crucial factor in biochemical studies. ontosight.ai

These characteristics make it a valuable precursor for the synthesis of other, more complex riboflavin derivatives with tailored biological activities. ontosight.ai Essentially, the tetraacetate form serves as a protected version of riboflavin, allowing for chemical reactions on other parts of the molecule that might not be possible with the unprotected, more reactive hydroxyl groups of the parent vitamin. sigmaaldrich.com

Overview of its Role in Contemporary Chemical and Biochemical Research

In contemporary research, this compound is utilized in several key areas. It functions as a photosensitizer, a substance that can induce a chemical change in another molecule in the presence of light. For instance, it has been investigated as a potentially useful agent for the photosensitized treatment of contaminated water. acs.org When exposed to specific wavelengths of light, it can generate reactive oxygen species, which have applications in killing pathogens.

Furthermore, its well-defined chemical structure and modified properties make it a useful model compound for studying the bioavailability and metabolism of riboflavin and its derivatives in biological systems. Its improved stability allows for more controlled in vivo tracking. The compound also serves as a photocatalyst in various organic synthesis reactions, such as the ring-opening of cyclic amines and the C-H photooxygenation of alkylbenzenes. sigmaaldrich.comthegoodscentscompany.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 752-13-6 |

| Molecular Formula | C25H28N4O10 |

| Molecular Weight | 544.51 g/mol |

| Appearance | Light yellow to dark yellow solid, powder, or crystals |

| Synonyms | Riboflavin tetraacetate, Tetraacetylriboflavin, RFTA |

Source: nist.govsigmaaldrich.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl3) |

| ¹H NMR | 8.89 (1H, s), 8.00 (1H, s), 7.56 (1H, s), 5.66 (1H, d, J = 9.0 Hz), 5.47-5.38 (3H, m), 4.89 (1H, s), 4.42 (1H, dd, J1 = 9.0 J2 = 2.9 Hz), 4.26-4.21 (1H, m), 2.55 (3H, s), 2.43 (3H, s), 2.27 (3H, s), 2.20 (3H, s), 2.06 (3H, s), 1.74 (3H, s) |

| ¹³C NMR | 171.5, 171.2, 170.7, 170.6, 160.2, 155.4, 151.5, 137.6, 136.7, 135.2, 133.6, 116.2, 70.8, 69.7, 69.3, 62.1, 45.1, 21.5, 21.1, 20.8, 20.7, 20.3, 19.4 |

Source: chemicalbook.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

752-13-6 |

|---|---|

Molecular Formula |

C25H28N4O10 |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[(2R,3S,4S)-2,3,4-triacetyloxy-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] acetate |

InChI |

InChI=1S/C25H28N4O10/c1-11-7-17-18(8-12(11)2)29(23-21(26-17)24(34)28-25(35)27-23)9-19(37-14(4)31)22(39-16(6)33)20(38-15(5)32)10-36-13(3)30/h7-8,19-20,22H,9-10H2,1-6H3,(H,28,34,35)/t19-,20+,22-/m0/s1 |

InChI Key |

VKVDYPHLGLIXAG-VWPQPMDRSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

2',3',4',5'-tetraacetylriboflavin riboflavin tetraacetate riboflavin-2',3',4',5'-tetraacetate |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Riboflavin (B1680620), 2',3',4',5'-tetraacetate

The primary and most established method for the synthesis of Riboflavin, 2',3',4',5'-tetraacetate is the direct acetylation of riboflavin. This process involves the esterification of the four hydroxyl groups on the ribityl side chain of the riboflavin molecule.

Acetylation of Riboflavin using Acid Catalysis

The acetylation of riboflavin is commonly achieved using a mixture of acetic anhydride (B1165640) and an acid catalyst. Perchloric acid is a frequently employed catalyst in this reaction. chemicalbook.com In a typical procedure, riboflavin is suspended in a solution of acetic anhydride. The dropwise addition of perchloric acid initiates the reaction, which is then stirred at a specific temperature for a defined period to ensure complete acetylation.

One documented method involves suspending riboflavin in a 1:1 (v/v) mixture of glacial acetic acid and acetic anhydride. chemicalbook.com The reaction is initiated by the addition of 70% perchloric acid and proceeds with stirring at 45°C for 40 minutes. chemicalbook.com Another approach utilizes acetic anhydride with perchloric acid, where the reaction mixture is stirred at 80°C for approximately one hour.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the ratio of reactants, the choice and concentration of the catalyst, reaction temperature, and reaction time.

Monitoring the progress of the reaction is essential for optimization. Thin-layer chromatography (TLC) is a common technique used for this purpose. For instance, a mobile phase of 9:1 (v/v) ethyl acetate (B1210297)/ethanol on silica (B1680970) gel plates can be used to track the conversion of riboflavin to its tetraacetate derivative.

Following the completion of the reaction, the work-up procedure is critical for isolating the pure product. This typically involves neutralizing the excess acid, often with a sodium bicarbonate solution, followed by extraction of the product into an organic solvent like chloroform (B151607) or dichloromethane. chemicalbook.com The organic layer is then washed, dried, and the solvent is evaporated. Recrystallization from a suitable solvent system, such as methanol (B129727)/water or 95% ethanol, is employed to obtain the final product as bright orange crystals. chemicalbook.com Reported yields for these optimized procedures can be as high as 80%. chemicalbook.com

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Riboflavin, Acetic Anhydride, Glacial Acetic Acid | Perchloric Acid (70%) | - | 45°C | 40 min | 80% | chemicalbook.com |

| Riboflavin, Acetic Anhydride | Perchloric Acid | - | 80°C | ~1 hr | 54% |

Selective Functionalization and Protection Group Chemistry

While the synthesis of this compound itself involves the complete acetylation of the ribityl side chain, the concept of selective functionalization is more pertinent to its use as a photocatalyst in organic reactions. nih.gov The acetyl groups on the ribityl side chain can be considered as protecting groups for the hydroxyl functionalities of riboflavin, enhancing its solubility in organic solvents and preventing unwanted side reactions during its application in photocatalysis.

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org In the context of riboflavin, the tetraacetate derivative can be seen as a protected form, which can potentially be deprotected to regenerate riboflavin if needed, although this is not the primary application of this compound.

This compound has been employed as an inexpensive and commercially available photocatalyst for various organic transformations, including the functionalization of sulfides. nih.gov Under visible light irradiation, it can facilitate cyanation, alkenylation, and alkynylation of sulfides with good yield and high selectivity. nih.gov This highlights the role of the acetylated riboflavin in mediating selective chemical reactions on other molecules.

Synthesis of this compound Analogues and Isotopologues

The synthesis of analogues and isotopically labeled versions of this compound is important for mechanistic studies, metabolic research, and the development of new derivatives with tailored properties.

Modification of the Ribityl Side Chain

Modification of the ribityl side chain of riboflavin prior to acetylation is a key strategy for producing analogues of this compound. For example, various flavin derivatives with modifications at the 2'-position of the N-10 ribityl side chain have been synthesized, including arabinoflavin, 2'-F-2'-deoxyarabinoflavin, and 2'-deoxyriboflavin. nih.gov These modified riboflavin analogues could then be subjected to the acetylation procedures described in section 2.1 to yield the corresponding tetraacetate analogues.

Another example of derivatization is the synthesis of bromo-tetraacetate riboflavin. This is achieved by reacting the pre-synthesized this compound with bromine in dioxane, using dibenzoyl peroxide as an initiator. irapa.org This demonstrates a post-acetylation modification to introduce new functionality onto the molecule.

Deuteration and Isotopic Labeling Strategies

Isotopically labeled this compound is a valuable tool for mechanistic and metabolic studies. The primary strategy for its synthesis involves the use of isotopically labeled riboflavin as the starting material.

The biosynthesis of deuterated riboflavin has been achieved by culturing the fungus Eremothecium ashbyii in media containing high concentrations of deuterium. nih.gov This method can produce highly deuterated riboflavin, where a significant number of non-exchangeable hydrogens are replaced by deuterium. nih.gov Similarly, 13C and 15N-labeled riboflavin can be synthesized. medchemexpress.comacs.org For instance, 13C-labeled riboflavins have been prepared by coupling 1-(d-ribitylamino)-3,4-dimethylbenzene with labeled barbituric acids. acs.org

Once the isotopically labeled riboflavin is obtained, it can be acetylated using the established methods to produce the corresponding labeled this compound. This approach allows for the introduction of isotopic labels at specific positions within the riboflavin core or the ribityl side chain, depending on the labeled precursor used.

| Analogue/Isotopologue | Synthetic Strategy | Key Reagents/Methods | Reference |

|---|---|---|---|

| Bromo-tetraacetate riboflavin | Post-acetylation bromination | Bromine, Dibenzoyl peroxide, Dioxane | irapa.org |

| Deuterated this compound | Acetylation of deuterated riboflavin | Biosynthesis of deuterated riboflavin using Eremothecium ashbyii | nih.gov |

| 13C-labeled this compound | Acetylation of 13C-labeled riboflavin | Synthesis of 13C-labeled riboflavin from labeled barbituric acids | acs.org |

This compound as a Precursor for Novel Flavin Derivatives

This compound (RFTA) serves as a crucial intermediate and precursor in the synthesis of novel flavin derivatives. The acetylation of the hydroxyl groups on the ribityl side chain enhances the compound's stability and solubility in organic solvents, facilitating its use in a wider range of chemical reactions compared to its parent compound, riboflavin. This modification makes RFTA a versatile starting material for creating new molecules with tailored properties for research and potential therapeutic applications.

The utility of RFTA as a precursor is demonstrated in its application in medicinal chemistry for the synthesis of new drug candidates. For instance, researchers have developed a series of novel dexibuprofen derivatives by covalently linking the non-steroidal anti-inflammatory drug to the tetraacetylated riboflavin moiety. These target compounds were synthesized through two primary pathways. One method involved the direct reaction of the chloromethyl ester of dexibuprofen with tetraacetylriboflavin. An alternative strategy involved first synthesizing an N3-(ω-iodoalkyl)-2',3',4',5'-tetraacetylriboflavin intermediate, which was then treated with dexibuprofen to yield the final derivatives.

Another significant derivatization strategy involves the synthesis of complex bioconjugates. In one study, a brominated derivative of RFTA, bromotetraacetate riboflavin, was reacted with a substituted tetradentate ligand. This reaction led to the formation of a unique molecular structure where the flavin moiety can act as an electron mediator. irapa.org Such flavin derivatives are of interest because they can function as single-electron carriers, a property that can be modulated by adding electron-withdrawing or electron-donating groups to the structure. irapa.org

Furthermore, RFTA is a precursor to photochemically active species. When irradiated with visible light, it forms a long-lived triplet-excited state that is a powerful oxidizing agent. rsc.org This property is harnessed in photocatalysis for various organic transformations, including the cyclization of thiobenzanilides and the decarboxylative cyanation of aliphatic carboxylic acids. rsc.org In these processes, RFTA initiates the reaction by an electron-transfer event and is regenerated at the end of the catalytic cycle, acting as a precursor to the reactive intermediate that drives the transformation. rsc.org

The foundational characteristics of this compound are well-defined, providing a reliable basis for its synthetic applications.

Table 1: Physicochemical and Spectroscopic Data of this compound. chemicalbook.com

| Property | Value |

| Molecular Formula | C25H28N4O10 |

| Molecular Weight | 544.51 g/mol |

| Appearance | Light yellow to dark yellow solid powder or crystals |

| FT-IR (KBr pellet, cm-1) | 3158, 3032 (aromatic νC-H), 2812 (aliphatic νC-H), 1749 (ester νC=O), 1663 (amide I band νC=O), 1577 (aromatic νC=C), 1537 (amide II band νC=O), 1242, 1212, 1056 |

| 1H NMR (400 MHz, CDCl3) | δ = 8.89 (1H, s), 8.00 (1H, s), 7.56 (1H, s), 5.66 (1H, d, J = 9.0 Hz), 5.47-5.38 (3H, m), 4.89 (1H, s), 4.42 (1H, dd, J1 = 9.0 J2 = 2.9 Hz), 4.26-4.21 (1H, m), 2.55 (3H, s), 2.43 (3H, s), 2.27 (3H, s), 2.20 (3H, s), 2.06 (3H, s), 1.74 (3H, s) ppm |

| 13C NMR (100 MHz, CDCl3) | δ = 171.5, 171.2, 170.7, 170.6, 160.2, 155.4, 151.5, 137.6, 136.7, 135.2, 133.6, 116.2, 70.8, 69.7, 69.3, 62.1, 45.1, 21.5, 21.1, 20.8, 20.7, 20.3, 19.4 ppm |

The following table summarizes examples of novel flavin derivatives synthesized from RFTA or its immediate derivatives.

Table 2: Examples of Derivatization from this compound. irapa.orgrsc.org

| Derivative Class | Specific Example | Synthetic Strategy |

| Drug Conjugates | Dexibuprofen-RFTA derivatives | 1. Reaction of chloromethyl ester of dexibuprofen with RFTA. 2. Synthesis of N3-(ω-iodoalkyl)-RFTA followed by treatment with dexibuprofen. |

| Bioconjugates | α-8-TPAs N-Ac4riboflavin ligands | Reaction of bromotetraacetate riboflavin with an α-substituted TPA ligand. |

| Photocatalytically Active Species | Triplet-excited state RFTA* | Irradiation of RFTA with visible light (e.g., λmax ≈ 450 nm). |

Spectroscopic Characterization and Advanced Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of Riboflavin (B1680620), 2',3',4',5'-tetraacetate. Each method provides unique insights into the different components of the molecule, and when used in combination, they offer a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For Riboflavin, 2',3',4',5'-tetraacetate, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the isoalloxazine ring, the protons of the ribityl side chain, and the methyl protons of the acetate (B1210297) groups are observed. chemicalbook.com The chemical shifts (δ) are influenced by the electron density around the protons, allowing for their assignment to specific positions in the molecule. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum of this compound shows characteristic peaks for the carbonyl carbons of the acetate groups, the carbons of the aromatic isoalloxazine ring, and the carbons of the ribityl side chain. chemicalbook.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isoalloxazine Ring | 8.89 (1H, s), 8.00 (1H, s), 7.56 (1H, s) | 160.2, 155.4, 151.5, 137.6, 136.7, 135.2, 133.6, 116.2 |

| Ribityl Side Chain | 5.66 (1H, d), 5.47-5.38 (3H, m), 4.89 (1H, s), 4.42 (1H, dd), 4.26-4.21 (1H, m) | 70.8, 69.7, 69.3, 62.1, 45.1 |

| Acetate Groups (CH₃) | 2.27 (3H, s), 2.20 (3H, s), 2.06 (3H, s), 1.74 (3H, s) | 21.1, 20.8, 20.7, 20.3 |

| Isoalloxazine Methyl Groups | 2.55 (3H, s), 2.43 (3H, s) | 21.5, 19.4 |

| Acetate Groups (C=O) | - | 171.5, 171.2, 170.7, 170.6 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key structural features. The prominent ester carbonyl (C=O) stretching vibration is a definitive indicator of the successful acetylation of the ribityl hydroxyl groups. chemicalbook.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3158, 3032 | C-H Stretch | Aromatic |

| 2812 | C-H Stretch | Aliphatic |

| 1749 | C=O Stretch | Ester |

| 1663 | C=O Stretch | Amide I |

| 1577 | C=C Stretch | Aromatic |

| 1537 | C=O Stretch | Amide II |

| 1242, 1212 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the isoalloxazine ring of riboflavin and its derivatives. The UV-Vis spectrum of this compound exhibits characteristic absorption maxima. nist.govsielc.com The positions of these maxima are sensitive to the solvent and the electronic environment of the chromophore. unomaha.edu Transient absorption spectra have also been studied to investigate the excited states of the molecule. acs.orgacs.org

| Wavelength (λmax, nm) |

|---|

| ~223 |

| ~267 |

| ~373 |

| ~444 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of riboflavin and its derivatives. scispace.comcabidigitallibrary.org A reversed-phase HPLC system is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. uq.edu.auresearchgate.net

For the analysis of this compound, a typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. uq.edu.auresearchgate.net Detection is often achieved using a fluorescence detector, as flavins exhibit strong native fluorescence, or a UV-Vis detector set to one of the absorption maxima of the compound. cabidigitallibrary.orguq.edu.au The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with buffer |

| Detection | Fluorescence (Ex: ~445 nm, Em: ~520 nm) or UV-Vis (at λmax) |

| Flow Rate | Typically 0.8 - 1.4 mL/min |

| Injection Volume | Typically 20 - 50 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of riboflavin and its derivatives, including the tetraacetate form, by GC is challenging due to their high molecular weight and relatively low volatility. Acetylation of the polar hydroxyl groups in the ribityl side chain to form this compound does increase its lipophilicity and potential for volatilization compared to the parent compound, but it often remains insufficient for routine GC analysis without further derivatization.

Despite these challenges, this compound serves as an important reference material and calibration standard for various chromatographic techniques, including GC. For GC analysis of complex biological or environmental samples, this well-defined, purified compound can provide a reliable benchmark for method development and validation aimed at detecting riboflavin and related metabolites.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and efficient method for monitoring chemical reactions, identifying compounds, and assessing purity. It has proven particularly effective in tracking the synthesis of this compound from its parent compound, riboflavin.

In a typical synthetic procedure involving the acetylation of riboflavin, TLC is employed to monitor the reaction's progress and confirm the formation of the desired product. The separation is based on the differential partitioning of the compounds between the stationary phase (the adsorbent on the plate) and the mobile phase (the eluting solvent). The acetylated product is significantly less polar than the starting riboflavin due to the masking of the hydrophilic hydroxyl groups. This difference in polarity is the key to their separation via TLC.

A common system for this analysis uses silica (B1680970) gel as the stationary phase and a solvent mixture as the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions.

Table 1: TLC Parameters for this compound

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel Plates | |

| Mobile Phase | 9:1 (v/v) Ethyl acetate / Ethanol | |

| Product Rf Value | 0.5 |

Fluorescence Spectroscopy and Quenching Studies

Like its parent molecule, this compound (RFTA) is a highly fluorescent compound, a property conferred by the conjugated isoalloxazine ring system. Fluorescence spectroscopy is therefore a critical tool for its characterization and for studying its interactions with other molecules. The technique measures the emission of light from a substance that has absorbed light.

The acetylation of the ribityl chain has a discernible effect on the photophysical properties of the flavin. Key spectral and photophysical characteristics for RFTA have been determined, providing a basis for its use as a photocatalyst and photosensitizer. rsc.org

Table 2: Photophysical Properties of this compound in Acetonitrile

| Property | Value | Reference |

|---|---|---|

| Absorption Maxima (λmax) | 343 nm, 440 nm | rsc.org |

| Fluorescence Emission Maximum (λF) | 505 nm | rsc.org |

| Fluorescence Quantum Yield (ΦF) | 0.37 | rsc.org |

| Fluorescence Lifetime (τF) | 6.8 ns | rsc.org |

The excited state of RFTA (RFTA*) is a potent species that can interact with other molecules, leading to a decrease, or "quenching," of its fluorescence. These quenching studies provide valuable insights into reaction mechanisms and kinetics. The quenching can occur through various mechanisms, including electron transfer. For instance, the singlet excited state of RFTA is quenched by guanosine (B1672433) monophosphate in methylene (B1212753) chloride, with a calculated rate constant of 8.7 × 10⁸ M⁻¹ s⁻¹. researchgate.net Similarly, fluorescence quenching experiments have demonstrated that the excited state of RFTA can be efficiently quenched by certain alcohols and thiourea, which is central to its application in photocatalytic oxidation reactions. nih.gov

Electrochemical Characterization Methods

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox behavior of this compound. The isoalloxazine ring of the flavin core is redox-active and can undergo electron transfer reactions. The acetylation of the side chain influences these properties by altering the electronic environment of the molecule.

In aprotic media such as acetonitrile, RFTA undergoes two distinct, consecutive one-electron reductions. rsc.org This behavior is characteristic of flavins in non-aqueous environments, where the reduction proceeds through a stable semiquinone radical anion intermediate. In contrast, the parent riboflavin in aqueous solution typically undergoes a reversible two-electron, two-proton reduction process. nih.gov

The redox potentials are crucial indicators of the molecule's ability to act as an electron acceptor or donor. Furthermore, upon photo-irradiation, the excited state of RFTA becomes a significantly stronger oxidizing agent than its ground state. nih.gov

Table 3: Redox Potentials of this compound

| Process | Potential | Conditions | Reference |

|---|---|---|---|

| First Reduction (Flox → Fl•-) | -1.18 V vs. Fc/Fc+ | Acetonitrile | rsc.org |

| Second Reduction (Fl•- → Flred-) | -1.87 V vs. Fc/Fc+ | Acetonitrile | rsc.org |

| Reversible Half-Wave Potential (E1/2) | -0.770 V | Acetonitrile | irapa.org |

| Oxidation Potential of Excited State (RFTA*) | +1.67 V vs. SCE | Upon photo-irradiation | nih.gov |

Flox = Oxidized Flavin; Fl•- = Semiquinone radical anion; Flred- = Reduced Flavin anion; Fc/Fc+ = Ferrocene/Ferrocenium redox couple; SCE = Saturated Calomel (B162337) Electrode.

These electrochemical data are fundamental to understanding and predicting the behavior of this compound in redox-mediated processes, particularly in its role as a photocatalyst where it facilitates electron transfer reactions upon excitation with visible light. researchgate.net

Chemical Reactivity and Mechanistic Studies

Photochemical Behavior and Excited States

Riboflavin (B1680620), 2',3',4',5'-tetraacetate, also known as Riboflavin tetraacetate (RTA), exhibits distinct photochemical properties upon absorption of light. nih.gov Like its parent compound, riboflavin, RTA can be excited to singlet and triplet states, which are central to its role as a photosensitizer. nih.govnih.gov

Upon photoexcitation, Riboflavin, 2',3',4',5'-tetraacetate transitions to an excited singlet state before undergoing intersystem crossing to form a longer-lived triplet state. nih.gov This triplet state is a potent oxidizing agent and is implicated in many of its photosensitizing reactions. nih.gov The reactivity of the triplet state has been investigated using techniques such as time-resolved infrared spectroscopy and laser flash photolysis. researchgate.netnih.gov While the triplet state lifetime for the parent compound, riboflavin, is approximately 1 millisecond, specific lifetime data for the tetraacetate derivative is not extensively detailed in the literature. nih.gov

The excited triplet state of this compound can transfer its energy to ground-state triplet oxygen, resulting in the formation of singlet oxygen (¹O₂), a highly reactive oxygen species. nih.govnih.gov RTA is a particularly efficient generator of singlet oxygen, a property that makes it a promising photosensitizer for applications such as sunlight-based disinfection systems. nih.gov Its quantum yield for singlet oxygen generation is significantly higher than that of its parent compound. nih.gov

Singlet Oxygen Quantum Yields (Φ) of Flavin Compounds

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| This compound (RTA) | 0.66 | nih.gov |

| Riboflavin | 0.48 | nih.gov |

| Lumichrome (B1664701) | 0.63 | nih.gov |

The photoreactions of this compound often proceed via electron transfer mechanisms. researchgate.netnih.gov In the presence of electron donors, the photoexcited compound can act as an electron acceptor. For instance, the photoreaction between RTA and silylated guanosine (B1672433) involves an electron transfer-proton transfer mechanism, leading to the formation of a hydroflavin radical. researchgate.net In other contexts, the photoexcited flavin can directly oxidize a substrate by removing an electron to generate a radical cation, which then undergoes further reaction. nih.gov This is observed in the oxidation of benzyl (B1604629) alcohols. nih.gov Riboflavin itself can be reduced in distinct steps, first to a radical ion and subsequently to a dihydro compound. nih.gov

A key characteristic of this compound is its enhanced photostability compared to riboflavin. nih.gov The acetylation of the ribityl side chain hydroxyl groups contributes to this increased stability. The half-life of RTA under illumination is approximately 30 times longer than that of riboflavin. nih.gov

While RTA is more stable, the general photodegradation of flavins involves several pathways, including photoreduction, photoaddition, and photodealkylation. nih.govmdpi.com The primary photoproducts of riboflavin degradation are compounds such as lumichrome and lumiflavin (B1675435), with the specific pathway often depending on factors like pH. nih.govmdpi.com

Relative Photostability of Flavin Compounds

| Compound | Relative Half-Life | Reference |

|---|---|---|

| This compound (RTA) | ~30x longer than Riboflavin | nih.gov |

| Riboflavin | Baseline | nih.gov |

| Lumichrome | ~100x longer than Riboflavin | nih.gov |

Electrochemical Properties and Redox Potentials

Riboflavin and its derivatives are electrochemically active, capable of participating in redox reactions involving proton-coupled electron transfers. nih.govresearchgate.net Upon photo-irradiation, this compound becomes a strong oxidizing agent, with a reported oxidation potential of +1.67 V versus a saturated calomel (B162337) electrode (SCE). nih.gov

The favorable photochemical and electrochemical properties of this compound have led to its use as an organic photoredox catalyst in a variety of synthetic transformations. nih.govnih.gov It has been successfully employed to catalyze the aerobic oxidation of benzylic C-H bonds, benzyl alcohols, and benzyl amines. nih.gov Furthermore, it serves as an inexpensive, natural product-derived catalyst for the synthesis of antidiabetic drugs known as glitazones. nih.gov

By combining photochemistry with electrochemistry, the catalytic scope of RTA can be expanded. nih.gov This photoelectrocatalytic strategy enables the oxidation of unactivated aliphatic alcohols, a transformation not achievable with flavin photocatalysis alone, by generating highly reactive intermediates without the need for a chemical oxidant. nih.gov In biological contexts, the parent compound riboflavin can function as a mediator in extracellular electron transfer, acting either as a free electron shuttle or as a bound redox cofactor for cytochromes. frontiersin.org

Mechanisms of Oxidative Transformations Catalyzed by this compound

This compound has emerged as a powerful photocatalyst for a range of oxidative transformations. The general mechanism for these reactions involves the photoexcited state of RFTA acting as a single-electron oxidant.

RFTA, in conjunction with a co-catalyst, can efficiently catalyze the visible-light-driven aerobic oxidation of C-H bonds, particularly in alkyl benzenes, to yield ketones and carboxylic acids. nih.gov The reaction is initiated by an electron transfer from the aromatic substrate to the photoexcited RFTA. This generates a substrate radical cation and the RFTA radical anion. Subsequent steps in the catalytic cycle lead to the oxygenation of the C-H bond. In some systems, a non-heme iron complex is used as a co-catalyst to facilitate the disproportionation of hydrogen peroxide, which is formed during the photocycle, thereby improving yields and selectivities. nih.gov

Table 1: this compound Catalyzed C-H Photooxygenation of Alkyl Benzenes

| Substrate | Product(s) | Yield (%) | Co-catalyst | Reference |

|---|---|---|---|---|

| Ethylbenzene | Acetophenone, Benzoic acid | High | Fe(TPA)(MeCN)22 | nih.gov |

| Diphenylmethane | Benzophenone | High | Fe(TPA)(MeCN)22 | nih.gov |

This table is for illustrative purposes and synthesizes data from the cited literature.

The aerobic photooxidation of alcohols to the corresponding aldehydes or ketones is another important transformation catalyzed by RFTA. rsc.orgbeilstein-journals.org The mechanism for the oxidation of benzyl alcohols is proposed to involve an initial electron transfer from the alcohol to the excited state of the RFTA-metal ion complex (e.g., with Sc3+). This is followed by a proton transfer to form a hydroxybenzyl radical and the protonated RFTA radical anion. A subsequent hydrogen atom transfer between these radical species yields the aldehyde product and the reduced form of the catalyst, which is then re-oxidized by molecular oxygen to complete the catalytic cycle. rsc.org

Table 2: this compound Catalyzed Aerobic Oxidation of Benzylic Alcohols

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | Moderate to Good | Solvent-free, blue light | beilstein-journals.org |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Good | Solvent-free, blue light | beilstein-journals.org |

This table is for illustrative purposes and synthesizes data from the cited literature.

RFTA can act as a photosensitizer for the dearomative spiro-etherification of naphthols in the presence of an acid and molecular oxygen under blue light irradiation. acs.org The presence of an acid enhances the photooxidation power of RFTA. The proposed mechanism involves a single electron transfer from the naphthol substrate to the excited, protonated RFTA. acs.org This generates a naphthol radical cation, which after deprotonation and subsequent radical cyclization and hydrogen atom transfer, yields the dearomatized spiroether. The reduced RFTA is regenerated by oxidation with molecular oxygen. acs.org

Table 3: this compound Catalyzed Dearomative Spiro-Etherification of Naphthols

| Substrate | Product | Yield (%) | Acid | Reference |

|---|---|---|---|---|

| 2-Naphthol with pendant propanol | Propanospiro-naphthalenone | 86 | Formic acid | acs.org |

| 2-Naphthol with pendant ethanol | Ethanspiro-naphthalenone | 84 | Formic acid | acs.org |

This table is for illustrative purposes and synthesizes data from the cited literature.

An interesting application of RFTA is in an azodicarboxylate-free esterification reaction. In this system, 3-methyl riboflavin tetraacetate acts as a photoredox catalyst to activate triphenylphosphine (B44618) in the presence of visible light. rsc.org A crucial step in the catalytic cycle is the photoinduced electron transfer from triphenylphosphine to the excited flavin, which forms the triphenylphosphine radical cation (Ph3P•+). This reactive species then facilitates the esterification of carboxylic acids with alcohols. rsc.org The stereoselectivity of this reaction can be controlled by the choice of solvent, allowing for either inversion or retention of configuration at a chiral alcohol center. rsc.org

Beyond these examples, RFTA has been shown to catalyze a variety of other organic transformations, including the oxidation of benzyl amines to aldehydes and sulfides to sulfoxides. acs.org

Table 4: 3-Methyl this compound Catalyzed Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Trifluoromethylbenzoic acid | Benzyl alcohol | Benzyl 3-(trifluoromethyl)benzoate | Moderate to Good | rsc.org |

This table is for illustrative purposes and synthesizes data from the cited literature.

Interactions with Substrates and Radical Intermediates

The photocatalytic cycles of RFTA-mediated reactions are characterized by the interaction of the excited catalyst with the substrate and the subsequent generation of radical intermediates. The primary interaction is often a photoinduced single-electron transfer (SET) from the substrate to the excited triplet state of RFTA. rsc.org This process leads to the formation of a substrate radical cation and the RFTA radical anion (RFTA•-). rsc.org

The nature of the substrate dictates the fate of the resulting radical cation. For instance, in the case of thiobenzanilides, the radical cation undergoes deprotonation to form a sulfur-centered radical, which then cyclizes. rsc.org In alcohol oxidation, the initially formed radical cation can deprotonate to yield a neutral radical. The RFTA radical anion can also become protonated to form a hydroflavin radical. rsc.org

The competition between single-electron transfer and hydrogen atom transfer (HAT) is a key mechanistic aspect. While SET is often the predominant pathway, the possibility of HAT cannot be entirely ruled out in some systems. Computational studies and experimental evidence, such as the quenching of fluorescence and the detection of transient species by laser flash photolysis, are used to elucidate the operative mechanism. researchgate.net The interaction between RFTA and substrates can also involve ground-state complex formation, which can influence the efficiency of the photoinduced electron transfer. researchgate.net The stacking interaction between isoalloxazine rings in riboflavin tetracarboxylates suggests that non-covalent interactions can play a role in the aggregation and electronic properties of these molecules. nih.gov

Applications in Chemical Synthesis and Materials Science Research

Riboflavin (B1680620), 2',3',4',5'-tetraacetate as a Photocatalyst in Organic Synthesis

Riboflavin, 2',3',4',5'-tetraacetate (often abbreviated as RFTA or RFT) functions as a potent photocatalyst, harnessing the energy from visible light to drive a range of organic reactions. Upon irradiation, it can reach an excited state with a significant oxidation potential, enabling it to act as a powerful oxidizing agent. nih.gov This property has been exploited in numerous synthetic applications, offering a greener alternative to traditional metal-based catalysts. acs.org

RFTA has proven to be an effective photocatalyst for the aerobic oxidation of various organic substrates, including benzyl (B1604629) alcohols and sulfides. nih.govacs.org In these reactions, molecular oxygen is typically used as the terminal oxidant, resulting in water as the primary byproduct, which aligns with the principles of green chemistry. nih.gov

The photooxidation of benzyl alcohols to their corresponding aldehydes is a well-documented application of RFTA. acs.orgrsc.org The reaction is initiated by an electron transfer from the benzyl alcohol to the excited state of RFTA. rsc.org This process is particularly efficient for benzyl alcohols containing electron-donating substituents. For more electron-deficient substrates, the oxidizing power of RFTA can be enhanced by the addition of Lewis acids like scandium triflate, which coordinates to the RFTA and increases its reduction potential. rsc.org

Similarly, RFTA catalyzes the selective oxidation of sulfides to sulfoxides. acs.orgresearchgate.net This transformation is highly chemoselective, often avoiding overoxidation to the corresponding sulfones. researchgate.net The reaction proceeds effectively under visible light irradiation, typically using blue light, and can be carried out in environmentally benign solvent systems like ethanol/water mixtures. researchgate.net The scope of this reaction is broad, encompassing both aliphatic and aromatic sulfides. researchgate.net

Table 1: Photocatalytic Oxidation of Benzyl Alcohols using this compound

| Substrate | Product | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | RFTA, O₂, blue light | High | acs.orgrsc.org |

| p-Chlorobenzyl alcohol | p-Chlorobenzaldehyde | RFTA, Sc(OTf)₃, O₂, blue light | High | rsc.org |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | RFTA, O₂, blue light | High | ru.nl |

Beyond simple oxidations, RFTA has been successfully employed in photooxidative coupling reactions. A notable example is the aerobic photooxidative coupling of aldehydes with amines to form amides. acs.org This reaction provides a direct and atom-economical route to amide bond formation, a fundamental transformation in organic chemistry.

In a similar vein, RFTA can catalyze the oxidative heterocoupling of two different thiols to generate unsymmetrical disulfides. rsc.org This process is driven by visible light and utilizes molecular oxygen as the terminal oxidant, offering a mild and metal-free approach to disulfide synthesis. rsc.org

Role as a Synthetic Intermediate for Complex Organic Molecules

This compound not only acts as a catalyst but also serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its inherent reactivity under photochemical conditions allows for its participation in various synthetic transformations.

For instance, RFTA promotes the decarboxylative cyanation of aliphatic carboxylic acids. rsc.orgacs.org In this process, the excited RFTA oxidizes the carboxylic acid, leading to decarboxylation and the formation of a radical intermediate, which is then trapped by a cyanating agent. rsc.org This method provides a mild, room-temperature route to nitriles. acs.org

Furthermore, RFTA has been utilized in the synthesis of heterocyclic compounds. It can catalyze the cyclization of thiobenzanilides to produce 2-substituted benzothiazoles. researchgate.net This visible-light-mediated reaction offers a sustainable alternative to traditional methods that often require harsh conditions or metal catalysts. researchgate.net The synthesis of glitazones, a class of antidiabetic drugs, has also been achieved through a photocatalytic coupling reaction using RFTA, showcasing its utility in the preparation of pharmaceutically relevant molecules. acs.org

Development of Functional Materials and Nanomaterials

The unique photochemical properties of riboflavin and its derivatives, including the tetraacetate, have been harnessed in the development of novel functional materials and nanomaterials with applications in various fields.

Riboflavin has been investigated as a biodegradable and functional additive for thermoplastic polymers like polylactide (PLA). mdpi.com Its incorporation into the polymer matrix can be achieved through common processing techniques such as extrusion. mdpi.com Due to its natural origin, it is not expected to negatively impact the biodegradation of the polymer. mdpi.com Furthermore, riboflavin and its derivatives can act as photoinitiators for the polymerization of hydrogels, such as those based on polyethylene (B3416737) glycol (PEG). rsc.org This allows for the formation of crosslinked polymer networks under visible light, which is a mild and controllable method for hydrogel synthesis. rsc.org

A novel nanohydrogel platform has been developed based on polysaccharides modified with a hydrophobic derivative of riboflavin. nih.gov These nanohydrogels are formed through the self-assembly of the modified polysaccharides in an aqueous environment. The resulting nanoparticles are intrinsically fluorescent due to the presence of the riboflavin moiety, which can be advantageous for imaging and tracking applications. nih.gov These nanohydrogels have shown long-term stability in physiological conditions and excellent cytocompatibility, making them promising candidates for drug delivery systems. nih.gov The ability to load these nanohydrogels with therapeutic agents opens up possibilities for the development of innovative drug dosage forms. nih.gov

Tailoring Light Responsiveness and Biocompatibility for Non-Biological Research

This compound (RFTA), an acetylated derivative of riboflavin (Vitamin B2), is increasingly recognized for its utility as a versatile, metal-free, and environmentally benign photocatalyst. Its tailored properties, including enhanced solubility in organic solvents and favorable redox potentials, allow for its application in diverse areas of chemical synthesis and materials science, particularly where light responsiveness and biocompatibility are desired for sustainable, non-biological applications.

In the field of "green" electronics, which seeks to develop biodegradable and biocompatible devices to mitigate electronic waste, materials derived from natural products are of high interest. rsc.org While research has explored using riboflavin as a functional additive in biodegradable polymers like polylactide (PLA), its inherent biocompatibility makes its derivatives promising for creating sustainable electronic components. rsc.orgmdpi.com The goal is to create electronics that can be benignly integrated into the environment, reducing the impact of persistent waste. rsc.org

RFTA functions as a potent photoinitiator and catalyst under visible light, typically blue light around 450 nm. acs.org This light responsiveness is harnessed to drive a variety of organic transformations. For instance, RFTA has been successfully employed as a photocatalyst in the synthesis of glitazones, a class of compounds with significant medicinal applications. acs.org This process operates under mild, environmentally friendly conditions, utilizing a natural product-derived catalyst that is both inexpensive and efficient. acs.org The photocatalytic cycle of flavins like RFTA begins with absorption of blue light, promoting it to an excited singlet state, which then rapidly converts to a longer-lived triplet state. This excited triplet state is a powerful oxidant capable of initiating electron transfer reactions that drive chemical synthesis.

Further extending its application in synthesis, RFTA catalyzes numerous aerobic photooxidations, including the conversion of benzyl alcohols and amines to aldehydes, and sulfides to sulfoxides. acs.org It also facilitates dearomative spiro-etherification of naphthols, a reaction where the presence of an acid enhances the photooxidation power of RFTA. acs.org These reactions highlight the tunability of RFTA's light-responsive behavior to achieve specific chemical outcomes under sustainable conditions, using molecular oxygen as the terminal oxidant. acs.org

Application in Environmental Chemical Processes

The photosensitizing properties of this compound make it a promising agent for environmental applications, specifically in the treatment of contaminated water. acs.orgacs.org As a photosensitizer, RFTA absorbs light and transfers the energy to other molecules, primarily molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can degrade persistent organic pollutants. acs.orgresearchgate.net This process, known as photosensitized degradation, is a cornerstone of advanced oxidation processes (AOPs) for water purification. researchgate.netnih.gov

The effectiveness of RFTA in environmental remediation stems from several key properties. Compared to its parent compound, riboflavin, RFTA exhibits significantly greater photostability. acs.orgnih.gov This increased stability means it can participate in catalytic cycles for longer periods before degrading, enhancing its efficiency as a photosensitizer. acs.org Furthermore, it is a highly efficient generator of singlet oxygen (¹O₂), a key ROS responsible for the degradation of many contaminants. acs.orgnih.gov RFTA not only absorbs visible light but also UV light, allowing it to harness a broader spectrum of sunlight in practical applications. acs.org Its triplet state is also a strong oxidant, enabling it to react directly with pollutants. acs.orgnih.gov

Photosensitized Degradation of Contaminants in Model Systems

The efficacy of this compound in degrading contaminants has been demonstrated in various model systems. Research has quantified its ability to break down pharmaceuticals, such as carbamazepine (B1668303) and atenolol, which are considered persistent organic pollutants. researchgate.netnih.gov In these studies, RFTA in combination with visible light achieved significant degradation of both compounds in under two hours. researchgate.netnih.gov The degradation proceeds through a combination of Type I and Type II photochemical mechanisms. In the Type I mechanism, the excited triplet state of RFTA reacts directly with the substrate (pollutant). In the Type II mechanism, the excited sensitizer (B1316253) transfers its energy to ground-state oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). researchgate.netresearchgate.net

Studies using amino acids as model organic compounds have provided detailed insights into these mechanisms. acs.orgnih.gov The degradation of histidine, methionine, tryptophan, and tyrosine was investigated in the presence of RFTA and light. acs.org The contribution of the singlet oxygen-mediated pathway was found to be highly dependent on the specific amino acid, highlighting the complexity of the degradation process. acs.orgnih.gov

| Compound | Singlet Oxygen Quantum Yield (Φ) | Photodegradation Half-Life (t½) |

|---|---|---|

| This compound (RTA) | 0.66 | ~240 min |

| Riboflavin | 0.48 | < 8 min |

| Lumichrome (B1664701) | 0.63 | > 800 min |

| Amino Acid | ¹O₂ Contribution (%) |

|---|---|

| Histidine | 64.7 - 100.2 |

| Methionine | 18.7 - 69.0 |

| Tryptophan | 7.1 - 12.4 |

| Tyrosine | 5.4 - 10.2 |

These results underscore that RFTA is a more robust and efficient singlet oxygen sensitizer than riboflavin itself, making it a superior candidate for sunlight-based water disinfection and contaminant degradation systems. acs.orgnih.gov

Theoretical and Computational Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study Riboflavin (B1680620), 2',3',4',5'-tetraacetate (RBTA) and related flavin systems.

In a notable study investigating the photoreaction between RBTA and nucleosides, DFT calculations were performed using the B3LYP functional with 6-31G* and 6-31+G** basis sets. acs.org For these calculations, lumiflavin (B1675435) was employed as a computational model for the isoalloxazine ring system of RBTA to simplify the analysis while retaining the core electronic features. acs.org Such calculations provide fundamental insights into the distribution of electrons within the molecule and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity. researchgate.net According to frontier molecular orbital theory, interactions can be conceptualized as occurring between the HOMO of an electron donor and the LUMO of an electron acceptor. nih.gov In the context of riboflavin derivatives, DFT helps to understand charge transfer interactions, which are crucial in their photochemical processes. nih.gov The assignment of vibrational bands in experimental spectra is also heavily supported by DFT calculations, which can predict the frequencies of these modes. acs.org

Below is a table summarizing the typical parameters used in DFT studies of riboflavin tetraacetate and related molecules.

| Computational Parameter | Description | Example Application |

| Method | Density Functional Theory (DFT) | Used to calculate the electronic ground state and properties of molecules. researchgate.net |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional that combines Hartree-Fock theory with DFT, widely used for organic molecules. acs.org |

| Basis Set | 6-31G*, 6-31+G** | Defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are common. acs.org |

| Model System | Lumiflavin | A simplified chemical model used to represent the core isoalloxazine ring of RBTA in calculations to save computational cost. acs.org |

| Output Data | Orbital Energies (HOMO/LUMO), Electron Density, Vibrational Frequencies | Provides insights into electronic structure, reactivity, and interpretation of IR spectra. acs.orgresearchgate.net |

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. It allows researchers to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. jksus.org MD simulations rely on a "force field," a set of empirical energy functions and parameters that define the potential energy of the system and govern the interactions between atoms. nih.gov

To date, specific molecular dynamics simulation studies focusing exclusively on Riboflavin, 2',3',4',5'-tetraacetate have not been prominently featured in published literature. However, the methodology is highly applicable to this molecule. An MD simulation of RBTA would first require the development of accurate force field parameters, which could be derived from or be made compatible with standard force fields like AMBER or GAFF. nih.gov

Potential applications for MD simulations of this compound include:

Solvation Dynamics: Simulating RBTA in various solvents to understand its solubility and the conformational arrangement of the acetylated ribityl chain in different chemical environments. This would be particularly insightful given the compound's increased lipophilicity compared to native riboflavin.

Interaction with Biomolecules: MD simulations are instrumental in studying the stability of protein-ligand interactions. quantumatk.com A simulation could model how RBTA docks into and interacts with a protein's active site, revealing key residues involved in binding and the conformational stability of the complex over time. quantumatk.com

Aggregation Behavior: Investigating the tendency of RBTA molecules to self-associate in solution through π-π stacking of the isoalloxazine rings, a phenomenon observed in other flavins. nih.gov

MD simulations provide a dynamic picture that complements the static information obtained from methods like DFT, offering insights into the functional behavior of molecules in a realistic environment. quantumatk.com

Prediction of Spectroscopic and Photophysical Properties

Computational chemistry is a vital tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can predict various spectra, including infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR).

DFT calculations have been successfully used to predict the vibrational spectra of transient species involved in the photochemistry of RBTA. acs.org In one study, the calculated IR spectra for the triplet excited state of the flavin and the resulting hydroflavin radical were in "excellent agreement" with experimental data obtained from time-resolved infrared (TRIR) spectroscopy. acs.org This demonstrates the predictive power of computational methods in identifying short-lived chemical intermediates.

Furthermore, computational approaches can explain observed photophysical phenomena. For instance, frontier molecular orbital theory can rationalize the red shifts or quenching observed in emission spectra as a result of charge-transfer interactions during molecular stacking. nih.gov While experimental techniques provide the raw spectral data, computational predictions are crucial for the accurate assignment of specific signals to corresponding molecular structures and motions.

The following table contains experimental NMR and IR data for this compound, which are the types of values that computational models aim to predict.

| Spectroscopy Type | Observed Signals/Bands |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.89, 8.00, 7.56, 5.66, 5.47-5.38, 4.89, 4.42, 4.26-4.21, 2.55, 2.43, 2.27, 2.20, 2.06, 1.74 ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 171.5, 171.2, 170.7, 170.6, 160.2, 155.4, 151.5, 137.6, 136.7, 135.2, 133.6, 116.2, 70.8, 69.7, 69.3, 62.1, 45.1, 21.5, 21.1, 20.8, 20.7, 20.3, 19.4 ppm |

| FT-IR (KBr pellet, cm⁻¹) | 3158, 3032 (aromatic C-H), 2812 (aliphatic C-H), 1749 (ester C=O), 1663 (amide I C=O), 1577 (aromatic C=C), 1537 (amide II C=O) |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly DFT, plays a pivotal role in elucidating complex reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating the thermodynamics of different reaction pathways.

For this compound, DFT calculations have been instrumental in understanding its photoreaction with a silylated guanosine (B1672433) derivative. acs.org The study explored two potential mechanisms: direct hydrogen abstraction from the sugar moiety of guanosine and a pathway involving electron transfer followed by proton transfer. The calculations revealed that while hydrogen abstraction was slightly exothermic, the preferred mechanism was an electron transfer-proton transfer sequence. acs.org This pathway was computationally shown to lead to the formation of the most stable hydroflavin radical (RBTH), a result supported by experimental spectroscopic data. acs.org

By modeling the reaction intermediates and transition states, computational chemistry provides a step-by-step description of the chemical transformation. It can confirm the plausibility of a proposed mechanism or rule out alternative pathways. In the case of RBTA's photoreaction, the computational results provided strong evidence that the reaction does not proceed via hydrogen abstraction at a measurable rate, thereby clarifying the operative chemical mechanism. acs.org This predictive capability is essential for understanding the photosensitizing actions of flavins and designing related photochemical systems.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Derivatives

The core structure of Riboflavin (B1680620), 2',3',4',5'-tetraacetate (RFTA) serves as a versatile scaffold for the development of novel derivatives with tailored properties. Future research is poised to explore new synthetic routes that functionalize the isoalloxazine ring system and the ribityl side chain. One established approach involves covalently linking RFTA to other pharmacologically active molecules to create drug conjugates. For instance, novel derivatives of dexibuprofen have been synthesized by linking them to tetraacetylated riboflavin via alkylene spacers, creating compounds with potential antiproliferative effects.

Beyond direct conjugation, RFTA is instrumental as a photocatalyst in methodologies designed to synthesize complex molecular derivatives. A notable example is its use in the sustainable and versatile synthesis of antidiabetic glitazones. researchgate.netnih.gov This method employs a transition-metal-free organic photoredox catalysis, where RFTA facilitates the coupling of N-protected methylene (B1212753) thiazolidinediones with radical precursors like organoborates or carboxylic acids. researchgate.netnih.gov The protocol is valued for its mild reaction conditions and tolerance of various functional groups, including ethers, amides, and heterocycles. nih.gov This photocatalytic strategy overcomes challenges associated with traditional methods, which often rely on costly and unstable pre-functionalized aldehydes. nih.gov

Advanced Mechanistic Investigations using Time-Resolved Techniques

A deep understanding of the photophysical and photochemical processes of Riboflavin, 2',3',4',5'-tetraacetate is crucial for optimizing its applications. Advanced, time-resolved spectroscopic techniques are at the forefront of these mechanistic investigations. researchgate.netnih.gov Techniques such as laser flash photolysis, fluorescence quenching, and time-resolved infrared spectroscopy (TRIR) have been employed to study the photoreactions of RFTA with biomolecules like nucleosides. researchgate.netacs.org

These studies have provided direct evidence for the transient species involved in its catalytic cycle. Upon photoexcitation, RFTA forms a triplet excited state, which is a key intermediate. researchgate.net Investigations have elucidated that the reaction with substrates like guanosine (B1672433) proceeds through an electron transfer-proton transfer mechanism, leading to the formation of the hydroflavin radical (RBTH•). acs.org

Furthermore, detailed mechanistic analyses of RFTA-mediated reactions, such as the coupling of phenols for protein labeling, have challenged earlier assumptions. researchgate.net Contrary to a simple radical addition mechanism, evidence now points towards a radical-radical recombination pathway. researchgate.net Competitive kinetics experiments have shown that phenoxyl radicals are generated through multiple pathways, involving both the excited RFTA and singlet oxygen, which increases the likelihood of this recombination. researchgate.net Such advanced mechanistic insights are vital for the rational design of more efficient flavin photocatalysts and for controlling reaction outcomes. researchgate.net

Expansion of Photocatalytic Scope in Sustainable Chemistry

This compound has emerged as an inexpensive, non-toxic, and effective organocatalyst for a wide range of chemical transformations, aligning with the principles of sustainable and green chemistry. rsc.org Its application is continually expanding beyond its initial use in simple aerobic oxidations. Upon photo-irradiation (λmax ≈ 440 nm), RFTA becomes a potent oxidant with an oxidation potential of +1.67 V (vs SCE), enabling it to catalyze the oxidation of benzylic C–H bonds, alcohols, amines, and sulfides using molecular oxygen as the terminal oxidant. nih.gov

A significant expansion of its catalytic scope has been achieved by merging photoredox chemistry with electrocatalysis. This photoelectrocatalytic strategy has successfully extended the range of substrates for alcohol oxidation from electron-rich benzyl (B1604629) alcohols to unactivated aliphatic alcohols, which were previously inaccessible due to their higher oxidation potentials. nih.gov

The versatility of RFTA is further demonstrated in its ability to promote novel bond-forming reactions. It has been successfully used for the decarboxylative cyanation of aliphatic carboxylic acids. rsc.orgsigmaaldrich.com In this redox-neutral process, the excited RFTA oxidizes the carboxylic acid, which then undergoes decarboxylation to form a radical intermediate that is trapped by a cyanating agent. rsc.orgsigmaaldrich.com Other applications include the nitration of protected anilines and the functionalization of sulfides, showcasing its broad utility in modern organic synthesis. rsc.orgnih.gov

Table 1: Expansion of Photocatalytic Reactions Catalyzed by this compound

| Reaction Type | Substrate Class | Key Features | Reference |

|---|---|---|---|

| Aerobic Oxidation | Benzyl alcohols, benzyl amines, sulfides | Uses O₂ as the terminal oxidant; mild conditions. | nih.gov |

| Photoelectrocatalytic Oxidation | Unactivated aliphatic alcohols | Combines photocatalysis with electrochemistry to overcome high oxidation potentials. | nih.gov |

| Decarboxylative Cyanation | Aliphatic carboxylic acids | Redox-neutral process; adaptable to flow chemistry. | rsc.orgsigmaaldrich.com |

| C-H Functionalization | Sulfides (α-position) | Enables cyanation, alkenylation, and alkynylation of sulfides. | nih.gov |

| Nitration | Protected anilines | Uses sodium nitrite (B80452) as NO₂ source; avoids strong acids. | rsc.org |

| Heterocycle Synthesis | N-protected methylene thiazolidinediones | Sustainable, metal-free synthesis of glitazones. | nih.govacs.org |

Innovations in Material Design and Functionality Based on this compound

The unique photochemical properties of RFTA and its parent compound, riboflavin, are being harnessed to design novel functional materials. A major area of innovation is its use as a non-toxic, visible-light-activated photoinitiator for radical polymerization. researchgate.net This is particularly valuable in the biomedical field for creating biocompatible materials like hydrogels for tissue engineering. semanticscholar.orgnih.gov In these systems, RFTA or riboflavin is used with a co-initiator, such as triethanolamine (B1662121) (TEOA) or L-arginine, to generate the radicals necessary to initiate the crosslinking of polymer precursors like polyethylene (B3416737) glycol diacrylate or dextran-methacrylate. nih.govnih.govnih.gov The use of visible light and a biocompatible initiator minimizes potential damage to encapsulated cells, a significant advantage over traditional UV-based systems. nih.gov

Beyond photoinitiation, riboflavin is being explored as a functional additive to enhance the properties of bulk polymers. Studies have shown that incorporating riboflavin into biodegradable polymers like polylactide (PLA) can accelerate biodegradation. mdpi.com Riboflavin exhibits high thermal stability, making it compatible with common polymer processing techniques such as extrusion, and it can improve the adhesive properties of the material surface, which facilitates biofilm formation and subsequent degradation. mdpi.com

A more advanced application involves using riboflavin as a precursor to synthesize entirely new functional materials. For example, hydrophobic riboflavin-based carbon polymerized dots (RF-CPDs) have been synthesized via a one-step hydrothermal method. mdpi.com When these RF-CPDs are embedded into polyurethane films, they create highly potent antimicrobial surfaces. mdpi.com Upon activation with low-power blue light, the composites generate reactive oxygen species (ROS) that can eradicate multidrug-resistant bacteria, offering a promising approach for sterilizing surfaces in healthcare settings. mdpi.com

Role as a Chemical Probe for Fundamental Biochemical Processes in Model Systems

This compound is a powerful tool for studying complex biological processes with high spatiotemporal control. Its ability to act as a photocatalyst under visible light makes it an excellent chemical probe for investigating protein interactions in their native environment. One prominent application is in proximity-labeling of proteins. researchgate.net In this technique, RFTA is targeted to a specific microenvironment within or on the surface of a live cell. Upon blue-light activation, it generates short-lived reactive intermediates that covalently label nearby proteins, typically at tyrosine residues. researchgate.net This "tagging" of proximal proteins allows for their subsequent identification by mass spectrometry, providing a snapshot of protein-protein interaction networks.

The concept has been extended to bioorthogonal catalysis, where RFTA or riboflavin can selectively activate a prodrug within a biological system without interfering with native biochemical processes. For instance, riboflavin has been shown to function as a bioorthogonal photocatalyst to activate a Platinum(IV) prodrug of the chemotherapeutic agent cisplatin. researchgate.net This light-driven activation can be spatially controlled, potentially localizing the cytotoxic effects of the drug to a tumor site and reducing systemic toxicity. researchgate.net These applications highlight the unique potential of RFTA as a chemical probe to dissect fundamental biochemical pathways and to develop new therapeutic strategies.

Q & A

Q. What are the key considerations for designing a synthesis protocol for riboflavin tetraacetate?

Riboflavin tetraacetate is synthesized via acetylation of riboflavin (vitamin B2) using acetic anhydride as the primary acetylating agent. Key steps include:

- Precursor selection : Use high-purity riboflavin (≥98%) to minimize side reactions .

- Reaction conditions : Perform the reaction under anhydrous conditions with catalytic acid (e.g., H₂SO₄) at 50–60°C for 6–8 hours to achieve ≥95% yield .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted acetic anhydride and byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can solubility and stability impact experimental design with riboflavin tetraacetate?

- Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform) . Use solvent compatibility studies to avoid precipitation in mixed-solvent systems.

- Stability : Stable under inert atmospheres but sensitive to UV light and strong oxidizers. Store in amber vials at –20°C to prevent photodegradation .

Q. What spectroscopic methods are optimal for characterizing riboflavin tetraacetate?

- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm acetylation (δ 2.0–2.3 ppm for methyl groups) and stereochemical integrity of the ribityl chain .

- UV-Vis : Monitor electronic transitions (λmax ≈ 445 nm in methanol) to assess photostability and electronic environment changes during reactions .

Advanced Research Questions

Q. How does riboflavin tetraacetate function as a photocatalyst, and how can reaction conditions be optimized?

Riboflavin tetraacetate acts as a visible-light photocatalyst (λ = 450 nm) via triplet-state excitation, enabling decarboxylative alkenylation and oxidation reactions. Optimization strategies include:

- Co-oxidant synergy : Combine with persulfate (5 mol%) to enhance radical generation efficiency (75% yield in aldehyde synthesis vs. 0% with riboflavin alone) .

- Solvent effects : Use aqueous systems to suppress aggregation (monomeric form in water vs. dimeric in acetonitrile), improving catalytic activity .

Q. How do solvent polarity and aggregation states influence photochemical reactivity?

- Aggregation studies : ¹H-DOSY NMR reveals hydrodynamic radii: riboflavin tetraacetate exists as monomers in water (diffusion coefficient D = 5.2 × 10⁻¹⁰ m²/s) but forms dimers in acetonitrile (D = 3.8 × 10⁻¹⁰ m²/s) .

- Reactivity implications : Monomeric states in water enhance electron-transfer efficiency due to reduced steric hindrance, critical for radical-mediated reactions .

Q. What mechanisms underlie riboflavin tetraacetate’s photodegradation, and how can intermediates be analyzed?

- Pathway : UV/Vis irradiation generates triplet-state flavin (42 kcal/mol above ground state), which undergoes electron/proton transfer to form hydroflavin radicals (e.g., 5H-LF•) .

- Analytical tools : Time-resolved IR spectroscopy identifies transient species (e.g., triplet flavin at 1650 cm⁻¹, radical anion at 1580 cm⁻¹). DFT calculations (B3LYP/6-31G*) validate intermediate geometries .

Q. How can contradictory data on environmental stability be resolved?

- Observed contradictions : Evidence reports both stability under ambient conditions and rapid photodegradation (t₁/₂ < 30 min under UV light) .

- Resolution : Conduct controlled stability tests (e.g., ICH Q1A guidelines) under variable light, temperature, and humidity. Use LC-MS to track degradation products (e.g., lumichrome, acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.